6-Chloro-3-(chloromethyl)-4-methylpyridazine
Description
6-Chloro-3-(chloromethyl)-4-methylpyridazine (CAS: N/A; molecular formula C₆H₅Cl₂N₂) is a halogenated pyridazine derivative featuring a chlorine atom at position 6, a chloromethyl group at position 3, and a methyl group at position 3. This compound is of interest in medicinal and agrochemical research due to its reactive chloromethyl group, which serves as a versatile site for further functionalization .
Properties
IUPAC Name |
6-chloro-3-(chloromethyl)-4-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-6(8)10-9-5(4)3-7/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGHMNBZNYCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1CCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-35-5 | |
| Record name | 6-chloro-3-(chloromethyl)-4-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(chloromethyl)-4-methylpyridazine typically involves the chlorination of 4-methylpyridazine derivatives. One common method includes the reaction of 4-methylpyridazine with chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds through the formation of intermediate chlorinated products, which are then further chlorinated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or distillation to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(chloromethyl)-4-methylpyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group at the 3-position is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound and its derivatives have shown promise as potential therapeutic agents due to their biological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound is used as a building block for the synthesis of bioactive molecules and as a tool for studying biological pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(chloromethyl)-4-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or disrupt cancer cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Reactivity
3-Chloro-6-(chloromethyl)pyridazine
- Molecular Formula : C₅H₄Cl₂N₂
- Key Differences : Lacks the 4-methyl group present in the target compound.
- The similarity score (0.62) indicates moderate structural overlap, but the lack of a methyl group may alter solubility and biological interactions .
3-Chloro-6-methylpyridazine-4,5-diamine
- Molecular Formula : C₅H₇ClN₄
- Key Differences : Features diamine groups at positions 4 and 5 instead of methyl and chloromethyl groups.
- Impact : The amine groups enhance hydrogen-bonding capability, making this compound more hydrophilic and suitable for targeting polar biological receptors. This contrasts with the lipophilic chloromethyl group in the target compound .
3-Chloro-4-methyl-6-phenylpyridazine
- Molecular Formula : C₁₁H₉ClN₂
- Key Differences : Substitutes the chloromethyl group with a phenyl ring at position 6.
- However, the chloromethyl group in the target compound offers a reactive site for covalent modifications .
3,6-Dichloro-4-methylpyridazine
- Molecular Formula : C₅H₄Cl₂N₂
- Key Differences : Contains chlorine atoms at positions 3 and 6, lacking the chloromethyl group.
- Impact : The dichloro structure increases electrophilicity, favoring nucleophilic aromatic substitution. In contrast, the chloromethyl group in the target compound allows for alkylation or cross-coupling reactions .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 6-Chloro-3-(chloromethyl)-4-methylpyridazine | 206.03 | ~2.5 | Cl, CH₂Cl, CH₃ | Moderate lipophilicity, reactive CH₂Cl |
| 3-Chloro-6-(chloromethyl)pyridazine | 182.00 | ~2.0 | Cl, CH₂Cl | Higher solubility in polar solvents |
| 3-Chloro-6-methylpyridazine-4,5-diamine | 158.59 | ~0.8 | Cl, NH₂ | High hydrophilicity, stable crystalline form |
| 3,6-Dichloro-4-methylpyridazine | 182.00 | ~2.2 | Cl (x2), CH₃ | Electrophilic aromatic ring |
Notes:
- The chloromethyl group in the target compound increases lipophilicity (LogP ~2.5) compared to diamine or phenyl analogs, enhancing membrane permeability .
- Dichloro analogs exhibit higher electrophilicity, favoring reactions like Suzuki coupling, whereas the chloromethyl group enables alkylation or nucleophilic substitution .
Biological Activity
6-Chloro-3-(chloromethyl)-4-methylpyridazine is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 188.05 g/mol. The compound features a pyridazine ring, which is known for its diverse biological activities.
Biological Activity
Antimicrobial Activity : Research indicates that compounds containing chloromethyl and chloro groups exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridazine derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity.
Anticancer Potential : The structural features of pyridazine derivatives have been linked to anticancer activity. A study highlighted that modifications in the pyridazine structure could enhance cytotoxicity against cancer cell lines. The presence of chlorine atoms is believed to play a crucial role in interacting with cellular targets, potentially leading to apoptosis in cancer cells .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors within cells. The chloromethyl group can facilitate nucleophilic attack, leading to the disruption of critical cellular processes.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound:
- Starting Material : The synthesis often starts from 6-chloropyridazine, which undergoes chloromethylation using reagents such as formaldehyde and hydrochloric acid.
- Reaction Conditions : Typical conditions involve heating the reactants under reflux in a suitable solvent, which promotes the formation of the desired chloromethyl derivative .
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of pyridazine were evaluated for their antimicrobial properties against various pathogens. The results indicated that modifications at the chloromethyl position significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anticancer Activity
A separate investigation focused on the cytotoxic effects of pyridazine derivatives on human cancer cell lines. Results demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests potential therapeutic applications in oncology.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | structure | Antimicrobial, Anticancer |
| 4-Methylpyridazine | - | Limited activity |
| 3-Chloromethyl-4-methylpyridazine | - | Moderate antimicrobial |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-chloro-3-(chloromethyl)-4-methylpyridazine, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclocondensation. For example, evidence from pyridazine derivatives shows that chloromethyl groups are introduced by reacting 3-amino-6-chloropyridazine with dichloroacetone under refluxing 1,2-dimethoxyethane. Microwave-assisted synthesis (40–60°C, 2–4 hours) improves yield and reduces side reactions compared to traditional heating . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- NMR : H and C NMR identify substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm, pyridazine ring carbons at 140–160 ppm) .
- XRD : Single-crystal X-ray diffraction (R factor <0.05) confirms bond lengths (e.g., C-Cl: 1.73 Å) and spatial arrangement .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 206.03) .
Q. How is the reactivity of the chloromethyl group exploited in functionalization?
- Methodology : The chloromethyl group undergoes nucleophilic substitution with amines (e.g., morpholine) or thiols in polar aprotic solvents (DMF, 60°C, 12 hours). For example, reacting with sodium benzenesulfinate replaces chlorine with a sulfone group (yield: 65–70%) . Kinetic studies (TLC monitoring) reveal optimal stoichiometry (1:1.2 substrate:nucleophile) to minimize byproducts .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the pyridazine ring?
- Methodology : DFT calculations (B3LYP/6-311G**) show that the C3 chloromethyl group activates the pyridazine ring at C2 and C6 due to electron-withdrawing effects. Experimental validation via competitive reactions (e.g., Suzuki coupling at C6 vs. C2) confirms higher reactivity at C6 (80% yield vs. 15% at C2) .
Q. How do solvent polarity and temperature influence the yield of substitution reactions?
- Methodology : Comparative studies in DMF (high polarity) vs. THF (low polarity) reveal DMF enhances reaction rates (k = 0.12 min vs. 0.03 min in THF) due to better stabilization of transition states. Elevated temperatures (80°C vs. 25°C) accelerate reactions but risk decomposition, requiring optimization via Arrhenius plots .
Q. What strategies resolve contradictions in reported bioactivity data for pyridazine derivatives?
- Methodology : Discrepancies in antibacterial activity (e.g., MIC values ranging from 8–64 µg/mL) are addressed by standardizing assay conditions (e.g., Mueller-Hinton agar, 37°C, 24 hours) and using reference strains (e.g., S. aureus ATCC 25923). Meta-analyses of SAR studies highlight the critical role of the chloromethyl group in enhancing membrane permeability .
Q. How can stability issues during storage be mitigated?
- Methodology : Degradation studies (HPLC monitoring) show that the compound is hygroscopic and prone to hydrolysis. Storage under anhydrous conditions (desiccator, 4°C) with inert gas (argon) extends shelf life (>12 months). Accelerated stability testing (40°C/75% RH) identifies degradation products (e.g., 4-methylpyridazine-3-ol) .
Q. What advanced functionalization strategies enable the synthesis of triazole-linked derivatives?
- Methodology : Click chemistry (CuAAC) with azides (e.g., benzyl azide) in aqueous tert-butanol (rt, 12 hours) introduces triazole moieties. Subsequent alkylation (e.g., methyl iodide, KCO) tailors solubility and bioactivity. X-ray crystallography confirms regiochemistry of the triazole linkage .
Tables
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Traditional Heating | Reflux, 1,2-DME, 24 h | 55 | 90 | |
| Microwave-Assisted | 60°C, 2 h | 78 | 95 | |
| Solvent-Free | Ball milling, 30 min | 65 | 88 |
Table 2 : Stability Under Different Storage Conditions
| Condition | Degradation (%) at 6 Months | Major Degradant |
|---|---|---|
| 4°C, Argon | <5 | None |
| 25°C, Ambient Humidity | 30 | 4-Methylpyridazine-3-ol |
| 40°C/75% RH | 75 | Hydrolyzed chloromethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
